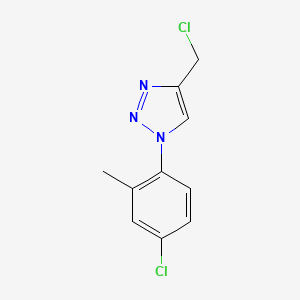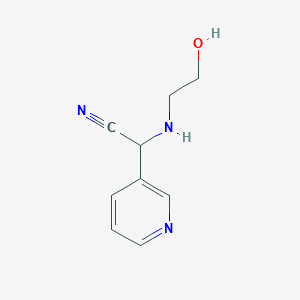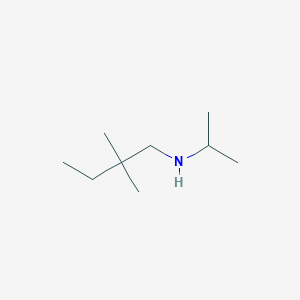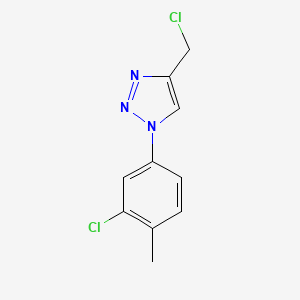
1-(4-溴苯基)-4-(氯甲基)-1H-1,2,3-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, commonly referred to as BCT, is a heterocyclic compound with an aromatic ring system. It is used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as an intermediate for the manufacture of pharmaceuticals and other compounds. BCT is a relatively new compound, having only been synthesized in the late 1990s. It has become increasingly popular in recent years due to its versatility and wide range of applications.
科学研究应用
合成和生物活性
1,2,3-三唑衍生物,包括与1-(4-溴苯基)-4-(氯甲基)-1H-1,2,3-三唑相关的衍生物,以其广泛的生物活性而闻名,如抗炎、抗病毒、抗肿瘤和免疫刺激作用。合成新的衍生物旨在进一步探索这些生物活性,并有可能开发新的药物。例如,Safonov和Nevmyvaka(2020)合成了新的衍生物,并使用各种分析方法对其进行了表征,突出了1,2,4-三唑在制药开发中的化学多样性和潜力(Safonov & Nevmyvaka,2020)。
抗菌和抗真菌性能
1,2,3-三唑衍生物的抗菌和抗真菌性能已有充分记录,许多研究专注于设计和合成可能作为强效抗菌剂的化合物。赵等人(2012)设计并合成了十五种1-(4-取代苯基)-4-(4-溴苯基)-5-(卤代-邻羟基苯基)亚胺-1,2,3-三唑,展示了对各种菌株具有强效抗菌活性,为新型抗菌研究提供了宝贵的见解(Zhao et al., 2012)。
腐蚀抑制
1,2,3-三唑衍生物也被研究作为腐蚀抑制剂,这对于在酸性环境中保护金属至关重要。Hrimla等人(2021)合成了一种1,2,3-三唑衍生物,在盐酸中对低碳钢表现出高腐蚀抑制效率,展示了这些化合物在工业腐蚀保护中的应用(Hrimla et al., 2021)。
分子建模和药物设计
1,2,3-三唑衍生物的结构灵活性和多样性使其成为药物设计和分子建模研究的优秀候选。修改它们的结构的能力允许探索与生物靶标的相互作用,有可能导致新的治疗剂的开发。例如,El-Reedy和Soliman(2020)对新型1,2,4-三唑并[4,3-b][1,2,4,5]四唑和1,2,4-三唑并[4,3-b][1,2,4]三唑进行了分子建模研究,评估了它们的抗菌、抗真菌和抗炎活性,展示了三唑衍生物在药物化学中的多功能性(El-Reedy & Soliman, 2020)。
属性
IUPAC Name |
1-(4-bromophenyl)-4-(chloromethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMQNOVSKGAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

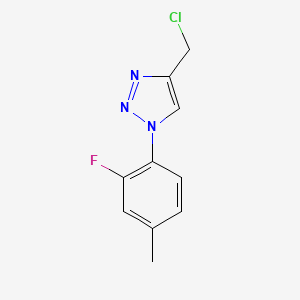
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![N-butyl-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467401.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
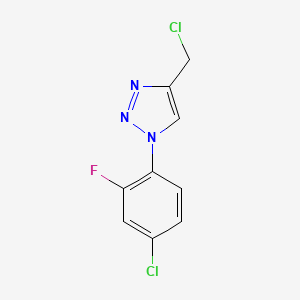
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
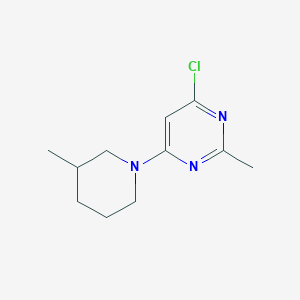
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
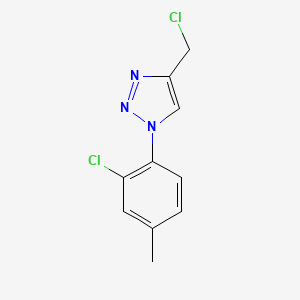
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
